2-(But-3-en-1-yl)tetrahydrofuran-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enyloxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(9)6-4-7-10-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUUDHZBPPFTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551578 | |
| Record name | 2-(But-3-en-1-yl)oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92362-19-1 | |
| Record name | 2-(But-3-en-1-yl)oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Transformations of the Butenyl Side Chain:
The terminal double bond of the butenyl group is a prime site for a variety of addition and cyclization reactions. Methodologies developed for bishomoallylic alcohols are particularly relevant. For instance, stereospecific epoxidation of the alkene, followed by acid-catalyzed intramolecular cyclization, can lead to the formation of a new tetrahydrofuran (B95107) ring, resulting in a 2,5-trans-substituted tetrahydrofuran product. gla.ac.uk This strategy effectively converts the acyclic side chain into a new cyclic element, significantly increasing molecular complexity.
Another approach involves the oxidative cyclization of the side chain. Using transition metal catalysts, such as cobalt complexes in the presence of molecular oxygen, can facilitate the conversion of a 5-hydroxy-1-alkene moiety into a cyclized product with high trans selectivity. gla.ac.uk Furthermore, principles from copper-catalyzed reactions on allyl alcohols suggest that the butenyl group could undergo reactions like amination to introduce nitrogen-containing functionalities, paving the way for the synthesis of alkaloid-like structures. rsc.org
| Reaction Type | Key Reagents/Conditions | Resulting Scaffold/Intermediate | Referenced Synthetic Principle |
|---|---|---|---|
| Epoxidation-Cyclization | 1. VO(acac)₂ or m-CPBA 2. Acetic Acid (H⁺) | Fused or Spirocyclic Bis-Tetrahydrofuran System | Fukuyama methodology for trans-tetrahydrofuran synthesis. gla.ac.uk |
| Oxidative Cyclization | Cobalt(II) Complex, O₂ | 2,5-trans-Substituted Tetrahydrofuran | Inoki's method for oxidative cyclization of 5-hydroxy-1-alkenes. gla.ac.uk |
| Amination (Conceptual) | Cu(OAc)₂, Amine, H₂O₂ | β-Amino Ketone (after isomerization and oxidation) | Copper-catalyzed synthesis of β-amino ketones from allyl alcohols. rsc.org |
Transformations of the Tetrahydrofuranol Core:
The C2-hydroxyl group, as part of a hemiacetal, offers a unique handle for derivatization. Oxidation of this alcohol would yield the corresponding γ-lactone. These lactones are valuable synthetic intermediates that can be subjected to further transformations, including reduction back to substituted tetrahydrofurans or reaction with nucleophiles to open the ring. researchgate.net
Alternatively, the tetrahydrofuran (B95107) ring can serve as a template for ring-expansion or rearrangement reactions to form different, often larger, heterocyclic systems. organic-chemistry.org Lewis acid-mediated processes, such as the Prins cyclization, can be initiated from the oxonium ion formed at the hemiacetal. This can trigger a cascade of bond formations and rearrangements, such as a pinacol (B44631) rearrangement, to yield highly functionalized structures like 3-acyl tetrahydrofuran derivatives. nih.gov These types of transformations are powerful tools for rapidly building molecular complexity from a simpler tetrahydrofuran core.
| Reaction Type | Key Reagents/Conditions | Resulting Scaffold/Intermediate | Referenced Synthetic Principle |
|---|---|---|---|
| Oxidation | PCC, DMP, or other mild oxidants | γ-Butyrolactone derivative | Conversion of cyclic hemiacetals to lactones. researchgate.net |
| Prins-Pinacol Rearrangement | Lewis Acid (e.g., SnCl₄) | 3-Acyl Tetrahydrofuran Derivative | Lewis acid-mediated cyclization-rearrangement cascades. nih.gov |
| Ring Expansion (Conceptual) | Specialized Reagents (e.g., BDSB) | Oxocane (8-membered ring) Derivative | Ring expansion of tetrahydrofurans to larger cyclic ethers. organic-chemistry.org |
Reaction Chemistry and Functional Group Interconversions of 2 but 3 En 1 Yl Tetrahydrofuran 2 Ol and Its Derivatives
Transformations at the Hydroxyl Group
The tertiary hydroxyl group at the C-2 position, being part of a hemiacetal, is the most reactive site for many transformations. Its unique electronic environment dictates its behavior in various reactions.
The hydroxyl group of 2-(but-3-en-1-yl)tetrahydrofuran-2-ol can undergo etherification and esterification to form the corresponding ethers and esters. These reactions typically proceed under standard conditions, though the tertiary and neopentyl-like nature of the hydroxyl group can influence reaction rates and require specific catalysts.
Etherification: The formation of an ether bond at the anomeric C-2 position can be achieved using various methods. For instance, reaction with an alcohol under acidic conditions can lead to the corresponding acetal (B89532).
Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
Detailed research findings on specific etherification and esterification reactions of the title compound are not extensively documented in publicly available literature. However, the general reactivity of lactols supports the feasibility of these transformations.
The oxidation state of the carbon bearing the hydroxyl group can be readily altered.
Oxidation: Oxidation of the hemiacetal moiety in this compound leads to the corresponding γ-lactone, 4-octen-8-olide. This transformation is a common reaction for cyclic hemiacetals. Studies on the oxidation of the parent compound, 2-hydroxytetrahydrofuran (B17549), show it is readily converted to γ-butyrolactone. rsc.org This oxidation can be achieved using a variety of oxidizing agents. For example, iron-containing clays (B1170129) with hydrogen peroxide have been used to oxidize tetrahydrofuran (B95107) to 2-hydroxytetrahydrofuran, which is then further oxidized to the lactone. rsc.org Similarly, aerial oxidation in the presence of copper(I) complexes can also facilitate this transformation. researchgate.net
Reduction: The reduction of the hemiacetal group is less common but can be envisioned to proceed to the corresponding diol, octane-1,5-diol, under strong reducing conditions that can open the THF ring. However, selective reduction of just the hydroxyl group while retaining the ring is challenging. More commonly, related ketones, such as tetrahydrofuran-3-one, are asymmetrically reduced to the corresponding alcohol using biocatalysts like alcohol dehydrogenases. researchgate.net
Reactions Involving the But-3-en-1-yl Side Chain
The terminal alkene in the butenyl side chain provides a versatile handle for a variety of addition and cyclization reactions.
The terminal double bond of the but-3-en-1-yl side chain can be selectively reduced to the corresponding saturated butyl group through catalytic hydrogenation. This reaction yields 2-(butyl)tetrahydrofuran-2-ol.
| Reactant | Product | Reagents and Conditions |
| This compound | 2-(Butyl)tetrahydrofuran-2-ol | H₂, Pd/C, Ethanol, rt |
This reaction follows standard procedures for alkene hydrogenation. Research on the hydrogenation of similar acetylenic alcohols, like but-3-yn-2-ol, shows that palladium catalysts are effective for the reduction of carbon-carbon multiple bonds. researchgate.net
The butenyl side chain can participate in intramolecular cyclization reactions, leading to the formation of new ring systems. A notable example is oxidative cyclization. Research on analogous systems, such as 2-(3-butenyl)quinazolin-4(3H)-ones, has shown that the butenyl group can undergo a highly regioselective 5-exo-trig cyclization when treated with an oxidizing agent like phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov This suggests that this compound could potentially undergo a similar intramolecular reaction, possibly involving the hydroxyl group or the THF oxygen, to form bicyclic products.
Another potential cyclization pathway is palladium-catalyzed intramolecular coupling. Studies involving γ-hydroxy internal alkenes demonstrate their ability to react with aryl bromides in the presence of a palladium catalyst to form substituted tetrahydrofurans. nih.gov This type of reaction could be adapted for the cyclization of derivatives of this compound.
Ring-Opening and Rearrangement Pathways of the Tetrahydrofuran Core
The tetrahydrofuran ring, while generally stable, can be induced to open or rearrange under specific conditions, particularly when activated by Lewis acids or other reagents.
Ring-Opening: The THF ring can be cleaved by strong nucleophiles or under acidic conditions. For instance, Frustrated Lewis Pairs (FLPs), such as those based on phosphorus/boron or phosphorus/aluminum, have been shown to activate and open the THF ring. nih.gov Grignard reagents, especially highly reactive ones like allyl- and benzylmagnesium halides, can also induce ring-opening, although this often requires elevated temperatures. researchgate.net Furthermore, reagents like phosphorus trichloride (B1173362) (PCl₃) in the presence of a zinc catalyst can lead to ring-opening, forming chlorinated alkoxy phosphorus compounds. researchgate.net
Rearrangement: Rearrangements involving the tetrahydrofuran ring can also occur. For example, in systems containing a pendant silanol (B1196071) and an epoxide, an initial cyclization can be followed by a subsequent ring-opening and rearrangement to form a substituted tetrahydrofuran. nih.gov This highlights the potential for complex skeletal reorganizations under certain catalytic conditions.
| Reagent System | Product Type | Reference |
| Intramolecular P/Al-based FLPs | Ring-opened Al/P-adduct | nih.gov |
| Allyl/Benzyl Grignard Reagents | Long-chain alcohols | researchgate.net |
| PCl₃ / Zinc catalyst | Chlorinated alkoxy phosphorus compounds | researchgate.net |
| Boryl triflate / Aryloxides | Ring-opened ether-alcohols | rsc.org |
Derivatization for Complex Molecular Scaffolds
The molecular architecture of this compound, which features a reactive terminal alkene on a side chain and a versatile cyclic hemiacetal, presents a valuable starting point for the synthesis of more complex molecular frameworks. Both the butenyl group and the tetrahydrofuranol core can be selectively functionalized to construct intricate scaffolds, such as those found in a variety of natural products. nih.govgla.ac.uk The strategic manipulation of these functional groups allows for the development of diverse and structurally complex molecules.
Research into the derivatization of analogous structures highlights several key synthetic pathways. These transformations typically involve either the elaboration of the butenyl side chain or the chemical modification of the tetrahydrofuran ring itself. These approaches can be used independently or in tandem to build sophisticated molecular structures, including fused and spirocyclic ring systems.
Detailed Research Findings
The derivatization of this compound and its conceptual analogues can be broadly categorized based on the reactive site being targeted.
Mechanistic Investigations of Formation and Transformation Pathways
Elucidation of Reaction Mechanisms in Cycloetherification Processes
Cycloetherification represents a powerful strategy for the synthesis of the tetrahydrofuran (B95107) ring system. The specific mechanism can vary significantly depending on the catalyst and reagents employed, leading to different intermediates, transition states, and stereochemical outcomes.
Palladium catalysis offers a versatile platform for the synthesis of substituted tetrahydrofurans from unsaturated alcohols. nih.govresearchgate.net These reactions can proceed through various mechanistic manifolds, often involving the formation of new carbon-carbon and carbon-oxygen bonds in a single transformation. organic-chemistry.orgnih.gov The choice of ligands, base, and oxidant plays a critical role in directing the reaction toward the desired pathway and suppressing side reactions like the reduction of the aryl halide or oxidation of the alcohol. organic-chemistry.orgnih.govacs.org
A significant pathway in palladium-catalyzed tetrahydrofuran synthesis involves the intramolecular insertion of an olefin into an organopalladium intermediate. nih.gov One prominent model, developed for the reaction of γ-hydroxy alkenes with aryl bromides, proposes the formation of a key Pd(Ar)(OR) intermediate. organic-chemistry.org This contrasts with a traditional Wacker-type mechanism. organic-chemistry.org
The proposed catalytic cycle begins with the oxidative addition of an aryl bromide (Ar-Br) to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by deprotonation of the γ-hydroxy alkene by a base (e.g., NaOtBu) and subsequent reaction with the arylpalladium(II) complex to generate the crucial palladium alkoxide intermediate, [LnPd(Ar)(OR)]. nih.gov From this intermediate, the reaction is believed to proceed via the intramolecular insertion of the tethered alkene into the palladium-alkoxide (Pd-O) bond. This insertion step forms a new carbon-palladium bond and leads to a five-membered ring intermediate. The cycle concludes with a C-C bond-forming reductive elimination, which generates the tetrahydrofuran product and regenerates the Pd(0) catalyst. nih.gov
An alternative to insertion into the Pd-O bond is the insertion of the olefin into the Pd-Ar bond. Mechanistic studies suggest that the reaction likely proceeds through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, which can lead to high diastereoselectivities, often exceeding 20:1. organic-chemistry.orgnih.gov The use of specific phosphine (B1218219) ligands, such as DPE-Phos, has been shown to significantly improve reaction yields compared to simpler ligands like P(o-tol)₃. organic-chemistry.org The steric and electronic properties of both the ancillary ligand and the alkene substrate have a detailed effect on the rate of this migratory insertion step. berkeley.edu
| Catalyst/Ligand | Base | Substrates | Key Intermediate | Proposed Mechanism Steps | Ref. |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | 4-penten-1-ol, 2-bromonaphthalene | Pd(Ar)(OR) | 1. Oxidative addition of Ar-Br to Pd(0) | organic-chemistry.org, nih.gov |
| Pd₂(dba)₃ / DPE-Phos | NaOtBu | γ-hydroxy alkenes, aryl bromides | Pd(Ar)(OR) | 2. Formation of Pd alkoxide | organic-chemistry.org |
| 3. Intramolecular olefin insertion into Pd-O or Pd-Ar bond | nih.gov | ||||
| 4. C-C reductive elimination | nih.gov |
The stereochemistry of the nucleophilic attack on the palladium-activated olefin is a critical aspect of Wacker-type cyclizations. This can occur via either syn- or anti-oxypalladation. In a typical Wacker oxidation, the process often involves an anti-oxypalladation, where the nucleophile attacks the olefin face opposite to the palladium atom. nih.gov
However, in intramolecular cyclizations of unsaturated alcohols to form tetrahydrofurans, the pathway can be more complex and dependent on the reaction conditions and the nature of the nucleophile. nih.gov Studies using stereospecifically deuterated primary alcohol substrates in oxidative cyclizations have provided crucial insights. These experiments have shown that for primary alcohols, the reaction proceeds via syn-oxypalladation. nih.gov This pathway involves the intramolecular attack of the hydroxyl group on the same face of the olefin to which the palladium is coordinated.
Conversely, when carboxylic acids are used as nucleophiles under similar conditions, the cyclization proceeds through an anti-oxypalladation pathway. nih.gov This highlights that the specific nature of the tethered nucleophile can dictate the operative stereochemical pathway. In related systems, such as the palladium-catalyzed oxidative cascade cyclization of alkenyl amides, deuterium-labeling experiments have also confirmed a highly selective anti-aminopalladation pathway. documentsdelivered.com The preference for syn or anti pathways is a key determinant of the final product's stereochemistry.
The formation of tetrahydrofurans from unsaturated alcohols can also be achieved through acid-catalyzed cyclization. This process is mechanistically analogous to the acid-catalyzed hydration of alkenes. youtube.comlibretexts.org The reaction is initiated by the protonation of the alkene's double bond by a strong acid (e.g., H₂SO₄). youtube.comyoutube.com
This initial protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate. libretexts.orgyoutube.com For a precursor like hept-6-en-2-ol, which could cyclize to form 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, the key intermediate would be a tertiary carbocation.
Once the carbocation is formed, the tethered hydroxyl group acts as an intramolecular nucleophile, attacking the positively charged carbon to form the five-membered tetrahydrofuran ring. youtube.com This cyclization step results in a protonated ether (an oxonium ion). The final step of the mechanism is the deprotonation of this oxonium ion by a base (such as water or the conjugate base of the acid catalyst), which regenerates the acid catalyst and yields the final neutral tetrahydrofuran product. libretexts.orgyoutube.com A crucial feature of this mechanism is the involvement of a carbocation intermediate, which makes the reaction susceptible to potential carbocation rearrangements if a more stable carbocation can be formed. youtube.comyoutube.com
A related acid-catalyzed cyclodehydration of unsaturated 1,4-diketones to form furans proceeds through the attack of an enol's hydroxy group on a carbonyl carbon, forming a 2,5-dihydrofuran-2-ol (B3051577) intermediate which then dehydrates. nih.gov
Radical-mediated reactions provide another distinct pathway for the synthesis of tetrahydrofuran rings. These reactions typically involve the generation of a radical species that initiates a cyclization cascade. libretexts.org
One method involves treating an alcohol with lead tetraacetate (Pb(OAc)₄). The mechanism begins with the formation of an O-Pb bond, which undergoes homolytic cleavage to generate an oxygen radical and a Pb(III) species. libretexts.org This oxygen radical then participates in an intramolecular Hydrogen Atom Transfer (HAT) step, typically via a favorable six-membered ring transition state, to create a carbon radical. This carbon radical then undergoes a Single Electron Transfer (SET) process with the lead species, oxidizing the carbon to a carbocation and reducing the lead. The intramolecular alcohol then traps this carbocation to form the tetrahydrofuran ring. libretexts.org
Another common approach utilizes tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). nih.govacs.org In the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, for example, the tributyltin radical initiates the process. acs.org The reaction propagates through a chain mechanism where a carbon-centered radical, generated from the substrate, cyclizes onto the tethered double bond. The resulting cyclized radical then abstracts a hydrogen atom from Bu₃SnH to give the final product and regenerate the tributyltin radical, which continues the chain process. nih.gov The stereochemical outcome of these radical cyclizations can often be influenced by additives such as Lewis acids. nih.gov
| Reagent(s) | Key Intermediate(s) | Mechanism Steps | Ref. |
| Pb(OAc)₄ | Oxygen radical, Carbon radical, Carbocation | 1. O-Pb bond formation & homolytic cleavage | libretexts.org |
| 2. Intramolecular Hydrogen Atom Transfer (HAT) | libretexts.org | ||
| 3. Single Electron Transfer (SET) to form carbocation | libretexts.org | ||
| 4. Intramolecular cyclization of alcohol onto carbocation | libretexts.org | ||
| Bu₃SnH / AIBN | Carbon radical | 1. Radical initiation | nih.gov, acs.org |
| 2. Radical cyclization onto alkene | acs.org | ||
| 3. H-atom abstraction from Bu₃SnH to propagate chain | nih.gov |
Detailed Mechanistic Models for Palladium-Catalyzed Cyclizations
Origin of Stereochemical Control in Syntheses
Achieving high stereoselectivity is a central challenge in the synthesis of substituted tetrahydrofurans, particularly for creating specific diastereomers like cis- or trans-2,5-disubstituted products. combichemistry.comacs.orgacs.org The origin of this control is intimately linked to the reaction mechanism and the transition state geometries.
In palladium-catalyzed reactions that proceed via insertion into a Pd(Ar)(OR) intermediate, high diastereoselectivity is often observed. organic-chemistry.org For example, the reaction can afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high preference. nih.gov This stereocontrol is attributed to the geometric constraints imposed during the intramolecular insertion and reductive elimination steps within the coordination sphere of the palladium catalyst. The steric properties of both the substrate and the ligands have a significant impact on the stereochemical outcome. nih.gov
For radical cyclizations, the stereochemistry is often rationalized using models like the Beckwith transition state model. nih.gov The preference for forming trans-2,4-disubstituted tetrahydrofurans in certain reductive radical cyclizations is explained by a chairlike transition state where the 2-substituent preferentially adopts a pseudoequatorial position to minimize steric interactions. acs.org
In nucleophilic substitution-based cyclizations, stereocontrol can be achieved by carefully considering chairlike transition state models. For the formation of 2,4-disubstituted tetrahydrofurans, the preference for the cis product can be explained by minimizing 1,3-diaxial interactions in the competing chairlike intermediates. datapdf.com Similarly, in electrophilic epoxide opening followed by cyclization, the choice of an inter- or intramolecular reducing agent for the resulting cation can determine whether a cis or trans tetrahydrofuran is formed. acs.org Lewis acids can also play a crucial role, with different acids sometimes leading to different diastereomers, likely due to chelation effects that control the transition state geometry. nih.gov
Conformational Analysis of Transition States
The formation of substituted tetrahydrofurans through processes like the palladium-catalyzed oxidative cyclization of alkenols involves complex transition states whose conformations determine the final diastereoselectivity of the product. For the cyclization of trisubstituted olefins to form tetrahydrofurans, the energies of competing five-membered transition-state conformations are often very similar, leading to low diastereoselectivity under typical conditions. nih.gov
Computational modeling and mechanistic studies have been employed to understand the diastereocontrol in intramolecular oxypalladations of alkenols that lead to trisubstituted tetrahydrofurans. acs.org These studies model the potential transition states to elucidate the factors that favor one diastereomer over another. In reactions not influenced by specific directing groups, the observed diastereoselectivity, often around 2:1, is considered the inherent or intrinsic selectivity of the cyclization. acs.org This low selectivity arises from the small energy difference between the chair-like transition state conformations leading to the different diastereomers.
| Transition State Model | Key Feature | Impact on Diastereoselectivity | Reference |
|---|---|---|---|
| Standard (Undirected) | Similar energies of competing 5-membered transition-state conformations. | Low intrinsic diastereoselectivity (e.g., ~2:1 dr). | nih.govacs.org |
| Hydrogen-Bond Directed | Introduction of a hydrogen-bond acceptor in the substrate. | Enforces conformational constraints, leading to a more organized transition state and significantly enhanced diastereoselectivity (e.g., up to 7:1 dr). | nih.govacs.org |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Diastereoselectivity
Intramolecular interactions, particularly hydrogen bonding, play a crucial role in directing the stereochemical outcome of tetrahydrofuran synthesis. nih.govnih.gov By incorporating a hydrogen-bond accepting functionality into the alkenol substrate, it is possible to enforce specific conformational constraints within the transition state, thereby enhancing diastereoselectivity well above intrinsic levels. acs.org
In the palladium-catalyzed oxidative cyclization, mechanistic and computational studies support an anti-oxypalladation pathway. nih.gov The presence of a distal hydrogen-bonding group has two major effects:
Increased Nucleophilicity : The intramolecular hydrogen bond increases the nucleophilicity of the cyclizing alcohol. nih.gov
Conformational Constraint : It organizes the transition state geometry, creating a more significant energy difference between the pathways leading to the different diastereomers. nih.govacs.org
This strategy has proven effective, increasing diastereomeric ratios from a modest intrinsic level to as high as 7:1. acs.org The distal functionality's critical role in organizing the transition state is supported by computational modeling and by experiments where its absence or non-participation (under different catalytic conditions) results in a return to the low inherent diastereoselectivity. acs.org The speculation that hydrogen bonding between hydroxyl groups could be important for diastereoselectivity has been a recurring theme in the synthesis of complex tetrahydrofurans. nih.gov
Stability and Degradation Mechanisms of Substituted Tetrahydrofurans
The stability of the tetrahydrofuran ring is a key consideration in its application and persistence. While generally stable, ethereal solvents like tetrahydrofuran and its derivatives are susceptible to degradation through various pathways, most notably autoxidation. Understanding these mechanisms is crucial for predicting the shelf-life and potential impurities that may arise in industrial processes. researchgate.net
Autoxidation Pathways of Tetrahydrofuran Derivatives
The autoxidation of tetrahydrofuran (THF) and its derivatives is a well-documented degradation pathway that occurs upon exposure to oxygen. rsc.orgresearchgate.net This process proceeds via a radical chain mechanism, which can lead to the formation of hydroperoxides. rsc.org These peroxide derivatives are often unstable and can pose significant hazards. researchgate.net
The mechanism is initiated by the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen. rsc.org This is the most reactive site due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.
The key steps in the autoxidation of a tetrahydrofuran derivative are as follows:
Initiation : An initiator abstracts an α-hydrogen from the THF ring (Compound 1 ) to form a tetrahydrofuran-2-yl radical (Compound 2 ). rsc.org
Propagation :
The radical (2 ) reacts with molecular oxygen (O₂) to form a peroxy radical (Compound 3 ). rsc.org
This peroxy radical (3 ) then abstracts an α-hydrogen from another THF molecule, regenerating the radical (2 ) and forming a hydroperoxide (Compound 4 ). This hydrogen abstraction step is typically the rate-determining step of the autoxidation process. rsc.org
Computational studies have shown that the energy barrier for this rate-determining hydrogen abstraction is a key factor in the differing autoxidation rates between various cyclic ethers. rsc.org For instance, factors that block the singly occupied molecular orbitals (SOMOs) in the hydroperoxy complexes can delay the autoxidation process. rsc.org
| Step | Reaction | Description | Reference |
|---|---|---|---|
| Initiation | THF (1) + Initiator → THF Radical (2) + H-Initiator | Formation of the initial carbon-centered radical at the α-position. | rsc.org |
| Propagation (a) | THF Radical (2) + O₂ → Peroxy Radical (3) | Rapid reaction of the THF radical with molecular oxygen. | rsc.org |
| Propagation (b) | Peroxy Radical (3) + THF (1) → Hydroperoxide (4) + THF Radical (2) | Rate-determining step, regenerating the chain-carrying radical. | rsc.org |
Computational and Theoretical Studies Applied to 2 but 3 En 1 Yl Tetrahydrofuran 2 Ol Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Pathways
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and energy of molecules, providing a detailed understanding of reaction pathways. These methods are particularly useful for studying complex organic reactions, such as the cyclization reactions that 2-(but-3-en-1-yl)tetrahydrofuran-2-ol can undergo.
A critical aspect of understanding a chemical reaction is determining its feasibility and rate, which are governed by the energy barriers of the reaction pathways. Computational methods can accurately calculate these barriers. For instance, in studies of similar cyclic ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP), DFT calculations have been employed to determine the energy barriers for processes like hydrogen abstraction, a key step in many radical reactions.
For example, the energy barrier for hydrogen abstraction from THF has been calculated to be lower than that for THP, explaining the higher rate of autoxidation observed for THF. nih.govmdpi.comresearchgate.net Similar calculations for this compound would involve identifying all possible hydrogen abstraction sites and calculating the activation energy for each. This would be crucial for predicting the initial steps of its radical-mediated reactions.
Furthermore, the kinetics of such reactions can be modeled. For the hydrogen abstraction from 2-methyltetrahydrofuran (B130290) by the hydroperoxyl radical, rate coefficients have been computed using transition state theory with quantum mechanical tunneling corrections. uni-regensburg.de This approach allows for the determination of rate constants over a range of temperatures, providing a comprehensive kinetic profile of the reaction.
Table 1: Calculated Energy Barriers for Hydrogen Abstraction in Cyclic Ethers
| Compound | Calculation Level | Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | 94.1 | mdpi.comresearchgate.net |
| Tetrahydropyran (THP) | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | 104.1 | mdpi.comresearchgate.net |
| THF with solvation effects | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | 84.4 | mdpi.comresearchgate.net |
| THP with solvation effects | BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ | 98.0 | mdpi.comresearchgate.net |
This table is interactive. You can sort and filter the data.
Mapping the potential energy surface (PES) provides a global view of a reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. By mapping the PES for the reactions of this compound, such as its intramolecular cyclization, all possible intermediates and transition states connecting them can be identified.
For the reaction of the hydroxyl radical with 2-ethylfuran, the PES was constructed using G3MP2 and G3MP2B3 levels of theory to elucidate the dominant reaction mechanism. nih.gov A similar approach for this compound would reveal the most favorable cyclization pathways, for example, whether a 5-exo or 6-endo cyclization is preferred, and the energetic profiles of these competing pathways. The search for transition states on the PES is a key step in this process, often involving techniques like synchronous transit-guided quasi-Newton (STQN) methods.
Molecular Modeling of Transition State Structures and Reaction Intermediates
The geometry of transition states and reaction intermediates is fundamental to understanding reaction mechanisms and selectivity. Molecular modeling allows for the detailed visualization and analysis of these transient species. For the radical cyclization of this compound, the initial radical could be generated at various positions, leading to different cyclization precursors.
Computational studies on the cyclization of 5-hexenyl radicals have identified various transition state conformations, such as chair-like and boat-like structures, which determine the stereochemical outcome of the reaction. nih.govfao.org For this compound, the formation of the tetrahydrofuran ring via radical cyclization would proceed through similar transition states. Modeling these structures would allow for the analysis of steric and electronic factors that favor one conformation over another, thus predicting the stereochemistry of the final product. For instance, in the 6-exo-trig radical cyclization of α,β-unsaturated ester-tethered sugars, a boat-like transition state was found to be crucial for the transfer of chiral information.
Prediction of Regio- and Stereoselectivity
Many reactions of this compound, particularly its cyclization, can lead to multiple regio- and stereoisomers. Computational chemistry is a powerful tool for predicting and rationalizing these outcomes. The regioselectivity of radical cyclizations, for example, is often governed by Baldwin's rules, but computational analysis can provide a more quantitative prediction by comparing the activation energies of the competing pathways (e.g., 5-exo vs. 6-endo).
In the context of stereoselectivity, DFT calculations can be used to determine the relative energies of the transition states leading to different stereoisomers. organic-chemistry.org For instance, in the Diels-Alder reaction of allenic esters with furan, computational studies have rationalized the observed regio- and stereoselectivity based on the stereoelectronic factors in the transition states. researchgate.net Similarly, for this compound, the facial selectivity of the radical attack on the double bond can be predicted by comparing the energies of the corresponding transition states.
Table 2: Factors Influencing Regio- and Stereoselectivity in Cyclization Reactions
| Factor | Influence | Computational Approach |
|---|---|---|
| Ring size of transition state | Determines regioselectivity (e.g., 5-exo vs. 6-endo) | Comparison of activation energies for different cyclization modes. |
| Conformation of transition state | Determines stereoselectivity (e.g., cis vs. trans) | Locating and comparing the energies of chair-like and boat-like transition states. |
| Substituent effects | Can favor certain regio- or stereoisomers due to steric or electronic interactions | Analysis of transition state geometries and energies with different substituents. |
| Chiral auxiliaries or catalysts | Can induce high stereoselectivity | Modeling the interaction of the substrate with the chiral entity in the transition state. |
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Electronic Structure Analysis and Orbital Interactions
The reactivity of a molecule is fundamentally determined by its electronic structure. Analysis of the molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), provides key insights into where and how a reaction is likely to occur. For radical reactions involving this compound, the singly occupied molecular orbital (SOMO) of the radical intermediate is of particular importance.
In the study of the autoxidation of THF and THP, analysis of the Kohn-Sham SOMOs revealed that the accessibility of the SOMO in the THP-derived radical is sterically hindered, contributing to its lower reactivity compared to the THF-derived radical. nih.govmdpi.comresearchgate.net A similar analysis for the radical intermediates of this compound would help to understand the reactivity of the different possible radical species and their subsequent reactions.
Furthermore, the interaction between the SOMO of the radical and the π-orbitals of the butenyl side chain would be critical for the cyclization process. The efficiency of this orbital overlap in the transition state would directly influence the reaction barrier. DFT calculations can provide detailed information about these orbital interactions, helping to explain the observed reactivity and selectivity. organic-chemistry.org
Advanced Analytical Techniques for Mechanistic and Structural Elucidation
High-Resolution Spectroscopic Methodologies for Complex Structural Characterization
High-resolution spectroscopy is indispensable for the detailed structural analysis of molecules like 2-(but-3-en-1-yl)tetrahydrofuran-2-ol, which contains multiple stereocenters and exhibits conformational flexibility.
Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution, configuration, and conformation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the proton environments. Key signals include those for the vinyl protons of the butenyl group, the diastereotopic protons of the tetrahydrofuran (B95107) (THF) ring, and the hydroxyl proton. The chemical shift of the anomeric proton (H-2) is particularly sensitive to the stereochemistry at the C-2 position. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, with the chemical shift of the anomeric carbon (C-2) typically appearing between 95 and 105 ppm, characteristic of a hemiketal.
2D NMR Spectroscopy: To unambiguously assign these signals and establish connectivity, several 2D NMR techniques are employed. slideshare.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all CHn groups. sdsu.eduprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. sdsu.eduprinceton.edu It is crucial for identifying quaternary carbons and connecting the butenyl side chain to the tetrahydrofuran ring at the C-2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. princeton.edu This is vital for determining the relative stereochemistry. For instance, a NOE correlation between the proton at C-2 and a proton on the C-5 substituent would suggest a cis relationship. The absence of such a correlation might indicate a trans arrangement.
Conformational Analysis: The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope (E) and twist (T) forms. nih.gov The magnitudes of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra are invaluable for conformational analysis, as their values are dependent on the dihedral angle between the coupled protons, described by the Karplus relationship. researchgate.netresearchgate.netmdpi.com By comparing experimentally measured coupling constants with those calculated for different theoretical conformations (e.g., using Density Functional Theory, DFT), the predominant conformation of the ring in solution can be determined. researchgate.netmdpi.com For example, a study on selectively ¹³C-labeled tetrahydrofuran allowed for the precise determination of various ¹H-¹H and ¹³C-¹H coupling constants, which are essential for building a quantitative model of its conformational behavior. researchgate.netosi.lv
| Position | 1H Chemical Shift (δ, ppm) (Predicted) | 13C Chemical Shift (δ, ppm) (Predicted) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| 2 | ~5.1-5.3 | ~98-102 | H-5, H-1' |
| 3 | ~1.8-2.0 | ~30-35 | H-2, H-4, H-5 |
| 4 | ~1.9-2.1 | ~23-28 | H-3, H-5 |
| 5 | ~3.8-4.0 | ~68-72 | H-2, H-4 |
| 1' | ~1.6-1.8 | ~35-40 | H-2, H-2', H-3' |
| 2' | ~2.1-2.3 | ~28-33 | H-1', H-3', H-4' |
| 3' | ~5.7-5.9 | ~137-139 | H-1', H-2', H-4' |
| 4' | ~4.9-5.1 | ~114-116 | H-2', H-3' |
Mass Spectrometry (MS) for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is not only used for determining the molecular weight of a compound but also for gaining structural information from its fragmentation patterns and for elucidating reaction mechanisms. nsf.govlibretexts.org
Fragmentation Analysis: In electron impact (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation of cyclic ethers is often initiated by the loss of a side chain or by ring-opening reactions. nih.gov For the title compound, a primary fragmentation would likely be the loss of the butenyl side chain (C₄H₇•, 55 Da) or the loss of a water molecule (H₂O, 18 Da) from the hemiketal moiety. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. For example, the fragmentation of cyclic alcohols can produce a characteristic peak at m/z 57 through a complex ring cleavage. whitman.edu
Mechanistic Pathway Tracing: One of the most sophisticated applications of MS is in tracing reaction pathways, often through the use of stable isotope labeling. nih.govnih.govresearchgate.net The formation of this compound can be envisioned through several routes, such as the oxidative cyclization of nona-1,8-dien-5-ol. nih.govchemrxiv.orgcaltech.edu To confirm such a mechanism, one could use a starting material labeled with a heavy isotope, like ¹⁸O in the hydroxyl group or ¹³C at a specific position in the carbon chain. fda.gov
The reaction mixture would then be analyzed by MS at various time points. By identifying which fragments in the mass spectrum of the product contain the isotopic label, the exact bond-forming and bond-breaking steps can be traced. For instance, if an ¹⁸O-labeled alcohol is used and the resulting tetrahydrofuran ring contains the ¹⁸O label, it provides strong evidence for an intramolecular cyclization where the alcohol's oxygen atom acts as the nucleophile. This approach provides dynamic information that complements the static structural picture from NMR. nih.gov
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 156 | [C9H16O2]+• | Molecular Ion (M+•) |
| 138 | [M - H2O]+• | Loss of water from the hemiketal |
| 101 | [M - C4H7]+ | Loss of butenyl radical side chain |
| 85 | [C5H9O]+ | α-cleavage, ring opening fragment |
| 57 | [C4H9]+ or [C3H5O]+ | Common fragment from cyclic structures or side chain |
X-ray Crystallography for Absolute Configuration Determination
While NMR can define relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.govspringernature.com This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal lattice. The resulting diffraction pattern can be used to generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule and the unit cell. researchgate.net
For an enantiomerically pure sample of this compound that forms a suitable single crystal, X-ray analysis would unambiguously establish the 3D structure, including bond lengths, bond angles, and the absolute stereochemistry at C-2 and any other stereocenters.
A key element in determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute structure can be determined. The confidence in this assignment is often expressed by the Flack parameter. wikipedia.orgmdpi.comuzh.ch A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted configuration is the true one. ox.ac.uked.ac.uk For organic molecules containing only light atoms (C, H, O), the anomalous scattering effect is weak, making the determination more challenging, often requiring high-quality data and careful analysis. researchgate.netmdpi.com
| Crystallographic Parameter | Typical Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21 (a common chiral space group) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Z | Number of molecules per unit cell |
| Flack Parameter (x) | Value close to 0 indicates correct absolute structure assignment |
| R-factor | Measure of agreement between calculated and observed data |
Conclusion and Future Research Perspectives
Synthesis and Reactivity Landscape of 2-(But-3-en-1-yl)tetrahydrofuran-2-ol
The synthesis of this compound can be approached through several established strategies for forming 2-hydroxytetrahydrofuran (B17549) scaffolds. Two primary retrosynthetic disconnections are most plausible: the formation of the C2-O bond via intramolecular cyclization, and the formation of the C2-C(alkyl) bond via nucleophilic addition to a lactone.
One major synthetic route is the intramolecular cyclization of a suitable δ-hydroxy ketone. khanacademy.orgvaia.comlibretexts.org For the target molecule, this would involve the cyclization of 8-hydroxyoct-1-en-5-one. This reaction typically proceeds under either acidic or basic catalysis to facilitate the nucleophilic attack of the hydroxyl group onto the ketone's carbonyl carbon. libretexts.org The formation of five-membered rings like tetrahydrofuran (B95107) is generally thermodynamically and kinetically favored. khanacademy.org
A second powerful method involves the nucleophilic addition of an organometallic reagent to γ-butyrolactone . wikipedia.org The use of a but-3-en-1-yl magnesium bromide (a Grignard reagent) or a corresponding organolithium species would allow for the direct installation of the butenyl side chain. youtube.comyoutube.com This reaction proceeds via the attack of the nucleophile on the lactone's carbonyl group, leading to a ring-opened intermediate that, upon workup, cyclizes to the desired hemiacetal. acs.org Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent a second addition of the organometallic reagent, which would lead to a diol. youtube.com
The reactivity of this compound is dominated by its two key functional groups: the cyclic hemiacetal and the terminal alkene.
Hemiacetal Reactivity : The cyclic hemiacetal exists in equilibrium with its open-chain form. masterorganicchemistry.com This means it can undergo reactions typical of both alcohols and ketones. For instance, it can be reduced with agents like sodium borohydride (B1222165) to form 1,4-octen-8-ol. masterorganicchemistry.com Furthermore, under acidic conditions with an alcohol, it can be converted into a stable acetal (B89532), a transformation that is fundamental in carbohydrate chemistry and for creating protecting groups. chemistrysteps.com
Alkenyl Chain Reactivity : The but-3-en-1-yl side chain provides a versatile handle for further functionalization. Standard alkene transformations such as hydrogenation, epoxidation, dihydroxylation, ozonolysis, or hydroboration-oxidation can be employed to modify this part of the molecule, leading to a diverse array of derivatives.
Unexplored Synthetic Methodologies and Improvements in Efficiency and Selectivity
While the classical synthetic routes are viable, there is significant room for methodological improvement and exploration, particularly concerning efficiency and stereoselectivity.
Stereoselectivity is a key challenge, as the C2 carbon is a stereocenter. The syntheses described above would typically yield a racemic mixture. Future work should focus on developing enantioselective methods.
Asymmetric Cyclization : An enantioselective intramolecular cyclization of the precursor δ-hydroxy ketone could be achieved using chiral catalysts, such as chiral Brønsted acids or organocatalysts.
Asymmetric Addition to Lactones : The development of a catalytic, enantioselective addition of a butenyl nucleophile to γ-butyrolactone represents a significant challenge but would be a highly valuable transformation.
Enzymatic Approaches : Biocatalysis, using enzymes such as hydrolases or oxidoreductases, could offer a green and highly selective alternative for either the kinetic resolution of the racemic product or the asymmetric synthesis of the precursor.
Unexplored Methodologies could provide more direct and efficient access to this scaffold.
Radical Cyclizations : The use of radical-based methods to form the tetrahydrofuran ring is a well-established but could be applied to novel precursors for this specific target.
Palladium-Catalyzed Oxidative Cyclization : Wacker-type oxidation of appropriate dienols could potentially be optimized to favor the formation of the desired 2-hydroxytetrahydrofuran derivative. rsc.org
Ring-Expansion Reactions : Photochemical or metal-catalyzed ring-expansion of substituted oxetanes could offer a novel entry point to the tetrahydrofuran core. rsc.org
A summary of potential synthetic improvements is presented in Table 1.
Table 1: Potential Improvements in the Synthesis of this compound
| Synthetic Challenge | Proposed Improvement/Methodology | Potential Advantages |
|---|---|---|
| Lack of Stereocontrol | Asymmetric organocatalyzed cyclization | High enantioselectivity, metal-free conditions. |
| Chiral Lewis acid-catalyzed Grignard addition | Direct installation of stereocenter during C-C bond formation. | |
| Enzymatic resolution | High enantiomeric excess, green chemistry principles. | |
| Reaction Efficiency | One-pot tandem reactions | Reduced workup steps, improved overall yield. |
| Flow chemistry for Grignard/lactone reaction | Better control over stoichiometry and temperature, safer handling of reactive intermediates. | |
| Novel Precursors | C-H functionalization of tetrahydrofuran | More atom-economical route starting from a simple feedstock. |
Opportunities for Further Mechanistic Inquiry and Computational Validation
The chemistry of this compound offers several avenues for detailed mechanistic investigation, which could be powerfully augmented by computational studies.
Mechanistic inquiries could focus on:
Ring-Chain Tautomerism : The equilibrium between the cyclic hemiacetal and the open-chain hydroxy ketone is a dynamic process. khanacademy.org Investigating the kinetics and thermodynamics of this tautomerism using techniques like variable-temperature NMR spectroscopy would provide fundamental insights into the compound's stability and reactivity. nih.gov The influence of the butenyl side chain on this equilibrium is an unexplored area.
Acetal Formation : A detailed study of the mechanism of acetal formation from this specific lactol could reveal the influence of the C2-substituent on reaction rates and the stability of the intermediate oxocarbenium ion. libretexts.org
Computational validation using methods like Density Functional Theory (DFT) can provide a deeper understanding that is difficult to obtain through experiments alone. jrasb.comresearchgate.net
Conformational Analysis : Computational modeling can determine the most stable conformations of both the cyclic and open-chain forms and calculate the energy difference between them. researchgate.net
Transition State Analysis : The energy barriers for the key synthetic steps, such as the intramolecular cyclization or the Grignard addition, can be calculated. acs.org This can help rationalize observed reaction outcomes and guide the design of more efficient catalysts and reaction conditions.
Stereochemical Prediction : Modeling the transition states for enantioselective reactions can help predict which catalyst or chiral auxiliary will provide the desired stereochemical outcome, accelerating the development of asymmetric syntheses.
Table 2: Focus Areas for Mechanistic and Computational Studies
| Research Question | Experimental Technique | Computational Method |
|---|---|---|
| Quantify ring-chain equilibrium | Variable-Temperature NMR, UV-Vis Spectroscopy | DFT energy calculations of tautomers |
| Determine cyclization mechanism | Kinetic studies, isotope labeling | Transition state searching (e.g., QST2/3) |
| Elucidate acetal formation pathway | In-situ IR/NMR monitoring | Intrinsic Reaction Coordinate (IRC) analysis |
| Predict enantioselectivity | Chiral HPLC analysis of products | Modeling of catalyst-substrate complexes |
Potential for Advancing Organic Synthesis via Derivatization of this compound Scaffolds
The true potential of this compound lies in its use as a versatile synthetic scaffold. The tetrahydrofuran ring is a privileged structure found in a vast number of natural products and pharmaceuticals. chemistryviews.orgresearchgate.net This molecule contains three distinct points for diversification, making it an attractive building block for creating libraries of complex molecules.
Derivatization at the Hemiacetal Hydroxyl : The hydroxyl group can be converted into an alkoxy group to form acetals. This is analogous to the formation of glycosidic bonds and could be used to link the tetrahydrofuran core to other complex fragments, including sugars, peptides, or other pharmacophores.
Derivatization of the Alkene : The terminal double bond is a gateway to numerous transformations. For example, cross-metathesis could be used to introduce a wide variety of substituents. Heck or Suzuki coupling reactions could also be employed after converting the alkene to a vinyl halide or boronate.
Modification of the Tetrahydrofuran Ring : While more challenging, functionalization of the THF ring itself, for instance via radical C-H activation, could provide access to further substituted analogs.
The combination of these derivatization strategies means that the this compound scaffold could serve as a starting point for the synthesis of novel compounds with potential biological activity. Its structure is reminiscent of subunits found in polyether natural products, and its derivatives could be screened for antibiotic, antifungal, or anticancer properties. The development of a robust and stereoselective synthesis of this scaffold would therefore be a valuable contribution to the field of synthetic organic chemistry. chemistryviews.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(But-3-en-1-yl)tetrahydrofuran-2-ol, and how do reaction conditions influence product stereochemistry?
- Methodological Answer : The compound can be synthesized via intramolecular Diels-Alder reactions or cyclization of alkenoxyl radicals. For example, cyclopentadienyl intermediates derived from but-3-en-1-yl chains undergo cyclization in toluene with catalytic p-TsOH at 110°C, yielding fused tetrahydrofuran derivatives . Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., CeCl₃/NaBH₄ in methanol) may be employed .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign diastereotopic protons using 2D NOESY to confirm spatial arrangements of the tetrahydrofuran ring and butenyl substituents .
- IR : Identify hydroxyl stretching (3200–3600 cm⁻¹) and C=C vibrations (1640–1680 cm⁻¹) to confirm functional groups .
- HRMS : Use electrospray ionization (ESI) to verify molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. What are the common oxidation pathways for this compound, and how can competing byproducts be minimized?
- Methodological Answer : Oxidation with Jones reagent or Dess-Martin periodinane targets the hydroxyl group, but over-oxidation of the butenyl chain may occur. To suppress side reactions:
- Use milder oxidants like TEMPO/NaClO₂ in biphasic systems.
- Protect the double bond via epoxidation (e.g., mCPBA) prior to oxidation .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the biological activity of this compound analogs?
- Methodological Answer :
- DFT : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity with biological targets .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities to enzymes (e.g., cyclooxygenase), prioritizing analogs with low binding energies (< −8 kcal/mol) .
Q. What crystallographic challenges arise in determining the absolute configuration of this compound, and how can SHELXL refinement protocols address them?
- Methodological Answer :
- Challenges : Low electron density for flexible butenyl chains and disorder in the tetrahydrofuran ring.
- Solutions : Collect high-resolution data (d < 0.8 Å) at 100 K. Use SHELXL’s PART instruction to model disorder and refine anisotropic displacement parameters. Validate with R₁ < 5% and Flack parameter ±0.1 .
Q. How can contradictory data between theoretical and experimental reactivity profiles be reconciled?
- Methodological Answer :
- Case Study : Discrepancies in Diels-Alder regioselectivity may arise from solvent effects not modeled in DFT.
- Approach : Compare computed transition states (IRC analysis) with experimental kinetics (e.g., Eyring plots). Adjust computational solvent models (SMD) to match experimental dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
